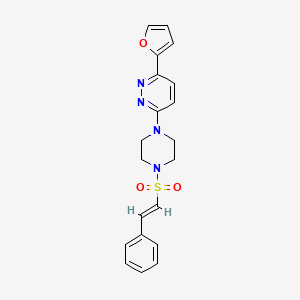
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core with a furan ring and a piperazine moiety , contributing to its unique reactivity and biological interactions. The presence of the sulfonyl group enhances its potential for diverse biological activities.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against various cancer cell lines.
| Compound | Cancer Type | Growth Inhibition (%) | GI50 (µM) |
|---|---|---|---|
| Compound 10l | Non-Small Cell Lung Cancer (NSCLC) | 62.21% - 100.14% | 1.66 - 100 |
| Compound 17a | Prostate Cancer | 85.00% | 5.00 |
| This compound | Melanoma | TBD | TBD |
The mechanism of action often involves the modulation of cell cycle progression and apoptosis. For example, compound 10l induced G0–G1 phase arrest in A549 cells, increasing the cell population from 85.41% to 90.86% . Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes like p53 and Bax , while downregulating the anti-apoptotic gene Bcl-2 .
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains such as Staphylococcus aureus.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 10h | Staphylococcus aureus | 16 µg/mL |
| This compound | TBD | TBD |
These compounds often exhibit dual functions as both antimicrobial and anticancer agents, which is a significant advantage in therapeutic applications .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on similar pyridazine derivatives indicates that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
Several studies highlight the promising biological activity of pyridazine derivatives:
- Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives showed potent activity against melanoma and NSCLC with growth inhibition percentages ranging from 62% to over 100% .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the pyridazine structure can significantly enhance anticancer activity while reducing toxicity .
- Combination Therapies : Some research suggests that combining pyridazine derivatives with existing anticancer drugs may improve efficacy and reduce side effects, highlighting their potential in combination therapy protocols .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKWGPZWNEBCH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














